Cas no 199393-24-3 (methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate)

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is a high-purity ester compound featuring a conjugated double bond and aromatic substitution, making it a versatile intermediate in organic synthesis. Its structural properties, including the (E)-configuration and electron-rich aromatic ring, enhance reactivity in Michael additions, Diels-Alder reactions, and other transformations. The compound's stability under standard conditions and well-defined stereochemistry ensure reproducibility in synthetic applications. It is particularly useful in pharmaceutical and agrochemical research for constructing complex molecules. The presence of methyl ester functionality further facilitates derivatization, enabling downstream modifications. Suitable for controlled reactions, this compound offers consistent performance in both academic and industrial settings.
methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate structure
199393-24-3 structure
Product Name:methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate
CAS No:199393-24-3
MF:C12H14O2
MW:190.238363742828
CID:2920093
PubChem ID:1487994
Update Time:2025-06-08

methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate
    • methyl (E)-3-(2,5-dimethylphenyl)-2-propenoate
    • methyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate
    • Inchi: 1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+
    • InChI Key: BOTNWHZTEASVBM-VOTSOKGWSA-N
    • SMILES: O(C)C(/C=C/C1C=C(C)C=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3

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Additional information on methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate (CAS No. 199393-24-3): A Comprehensive Overview

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate, identified by its CAS number 199393-24-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. The compound's chemical formula and molecular structure contribute to its distinct reactivity and utility, making it a subject of extensive study and exploration.

The molecular structure of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate consists of an ester group linked to a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with other chemical entities. The presence of the double bond in the propenoate moiety further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the compound has been explored for its potential role in pharmaceutical applications. Researchers have been particularly interested in its derivatives and analogs, which exhibit promising biological activities. For instance, studies have indicated that modifications to the phenyl ring can alter the compound's pharmacokinetic properties, potentially enhancing its efficacy as a therapeutic agent.

One of the most intriguing aspects of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is its potential use in the development of novel drugs. The compound's ability to act as a precursor for more complex molecules has made it a valuable tool in drug discovery pipelines. By leveraging its structural features, chemists can design molecules with tailored properties for specific therapeutic targets.

Recent advancements in computational chemistry have also shed light on the mechanistic aspects of this compound. Molecular modeling studies have provided insights into how methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate interacts with biological targets. These insights are crucial for optimizing drug design and improving drug delivery systems.

The compound's stability under various conditions has been another area of focus. Research has demonstrated that under controlled environments, methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate remains stable, making it suitable for long-term storage and transportation. This stability is essential for ensuring the integrity of pharmaceutical products that incorporate this compound.

Furthermore, the environmental impact of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate has been evaluated. Studies have shown that when disposed of properly, the compound does not pose significant environmental hazards. This finding is reassuring for researchers and manufacturers who use this compound in their work.

The synthesis of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate involves several steps that require precise control over reaction conditions. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. These improvements have enabled researchers to conduct more sophisticated experiments without compromising on quality.

Future research directions for methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate include exploring its potential in combination therapies. By studying how this compound interacts with other drugs, researchers hope to develop synergistic treatments that can enhance therapeutic outcomes. Additionally, investigating its role in emerging fields such as nanomedicine could open up new avenues for application.

In conclusion, methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for drug development and synthetic chemistry. As research continues to uncover new applications for this molecule, its importance in the scientific community is likely to grow.

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